Meprednisone 17,21-Dipropionate-d10
Description
Meprednisone 17,21-Dipropionate-d10 is a deuterated derivative of meprednisone, a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. The compound features deuterium atoms at ten positions, enhancing its stability and making it valuable for pharmacokinetic and metabolic studies. It is supplied by vendors such as Bevanta Biologicals (1 mg规格) and is cataloged under TRC M225052 .
Properties
Molecular Formula |
C28H36O7 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
[2-oxo-2-[(8S,9S,10R,13S,14S,16S,17R)-10,13,16-trimethyl-3,11-dioxo-17-(2,2,3,3,3-pentadeuteriopropanoyloxy)-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] 2,2,3,3,3-pentadeuteriopropanoate |
InChI |
InChI=1S/C28H36O7/c1-6-23(32)34-15-22(31)28(35-24(33)7-2)16(3)12-20-19-9-8-17-13-18(29)10-11-26(17,4)25(19)21(30)14-27(20,28)5/h10-11,13,16,19-20,25H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,25+,26-,27-,28-/m0/s1/i1D3,2D3,6D2,7D2 |
InChI Key |
WNYSHFLAJZEZIV-MYEQRXDESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)C)OC(=O)C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)C)OC(=O)CC |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Significance
Meprednisone 17,21-Dipropionate-d10 (C28H34D10O7) features deuterium atoms at the propionate ester groups (positions 17 and 21). The deuterium labeling enhances metabolic stability while retaining pharmacological activity, making it invaluable for mass spectrometry-based assays.
Synthetic Pathways
Starting Material Preparation
The synthesis begins with meprednisone (16β-methylprednisolone), a corticosteroid with hydroxyl groups at positions 17 and 21. Key steps include:
- Protection of Reactive Groups :
- Deuteration of Propionic Acid Precursors :
Esterification Process
Esterification at positions 17 and 21 is achieved through two primary routes:
Acid-Catalyzed Ester Exchange
- Reagents : Propionic acid-d10, sulfuric acid (H2SO4), and dichloromethane (DCM).
- Conditions :
- Mechanism : The acid catalyst protonates the carbonyl oxygen, facilitating nucleophilic attack by the steroid hydroxyl groups.
Steglich Esterification
Purification and Characterization
Chromatography :
Spectroscopic Validation :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed | 78–85 | 95–97 | Low | Industrial |
| Steglich Esterification | 88–92 | 98–99 | High | Lab-scale |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
Meprednisone 17,21-Dipropionate-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce lower oxidation state compounds .
Scientific Research Applications
Pharmacokinetic Studies
Research Tool : Meprednisone 17,21-Dipropionate-d10 is primarily utilized in pharmacokinetic studies to trace metabolic pathways of corticosteroids. The deuterium labeling allows for precise detection in complex biological matrices, making it invaluable for understanding how corticosteroids are absorbed, distributed, metabolized, and excreted in the body.
Metabolic Pathway Tracing : The compound's isotopic labeling facilitates the investigation of metabolic pathways without altering the inherent properties of the parent molecule. This characteristic is crucial for studying the dynamics of steroid action at a molecular level, including gene expression modulation and cellular signaling pathways.
Corticosteroid Activity : this compound exhibits biological activities typical of corticosteroids. It binds to glucocorticoid receptors, leading to anti-inflammatory effects and modulation of immune responses. Importantly, the deuterium labeling does not significantly alter its biological activity compared to non-labeled meprednisone.
Interaction Studies : Research involving this compound often focuses on its interactions with various biological molecules. These studies are essential for understanding potential side effects and therapeutic outcomes associated with corticosteroid use.
Several studies have documented the applications of this compound in clinical and experimental settings:
- Clinical Pharmacology : A study highlighted its use in assessing the pharmacokinetics of corticosteroids during treatment regimens for inflammatory diseases. Researchers tracked the compound's absorption and metabolism using advanced mass spectrometry techniques that leverage its deuterium labeling.
- Metabolic Fate Studies : Another investigation focused on understanding how this compound interacts with liver enzymes responsible for steroid metabolism. This research provided insights into potential drug-drug interactions and informed safer prescribing practices for corticosteroid therapies.
Mechanism of Action
The mechanism of action of Meprednisone 17,21-Dipropionate-d10 involves its interaction with glucocorticoid receptors in cells. Upon binding to these receptors, the compound modulates the expression of specific genes involved in inflammation and immune response . This leads to anti-inflammatory and immunosuppressive effects, which are characteristic of glucocorticoids .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a structured comparison of Meprednisone 17,21-Dipropionate-d10 with structurally and functionally related glucocorticoids, including deuterated analogs and other dipropionate esters.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Deuterated vs. Non-Deuterated Analogs: Deuterated compounds (e.g., Betamethasone-d10) exhibit identical pharmacological activity to their non-deuterated counterparts but offer superior stability in metabolic studies . For example, Betamethasone-d10 is used to quantify endogenous steroid levels in plasma via LC-MS . Meprednisone-d10 is expected to follow similar principles, with deuterium reducing hydrogen-deuterium exchange-related degradation .
Structural Modifications Impacting Activity: The 9-fluoro and 16β-methyl groups in betamethasone enhance glucocorticoid receptor binding and prolong half-life compared to non-halogenated analogs like prednisolone . Chlorination at the 9α-position (as in beclometasone) reduces systemic absorption, making it suitable for inhaled formulations .
Analytical Utility: Deuterated derivatives are critical in method validation. For instance, Betamethasone-d10 serves as an internal standard for quantifying betamethasone in creams and ointments via ¹⁹F-NMR . Meprednisone-d10 likely plays a similar role in assays requiring high specificity, such as distinguishing meprednisone from endogenous corticosteroids .
Clinical Efficacy: Betamethasone dipropionate demonstrated comparable efficacy to cyclosporine in improving quality of life for chronic hand eczema patients, with similar reductions in Eczema Disability Index scores .
Biological Activity
Meprednisone 17,21-Dipropionate-d10 is a synthetic glucocorticoid derivative of methylprednisolone, which is primarily recognized for its anti-inflammatory and immunosuppressive properties. This compound has gained interest in research due to its potential applications in treating various inflammatory and autoimmune conditions. This article delves into its biological activity, pharmacological properties, and relevant case studies.
This compound is characterized by the following chemical properties:
- IUPAC Name : 11β,17,21-trihydroxy-6α-methylpregna-1,4-diene-3,20-dione
- Molecular Formula : C23H30D10O5
- CAS Number : Specific CAS number required for identification in chemical databases.
The mechanism of action involves binding to glucocorticoid receptors, leading to the modulation of gene expression that promotes anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and mediators by:
- Inhibition of Phospholipase A2 : Reduces the formation of arachidonic acid derivatives.
- Suppression of NF-kB : A transcription factor involved in inflammatory responses.
- Promotion of Anti-inflammatory Genes : Such as interleukin-10 .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : High bioavailability when administered via oral or intramuscular routes.
- Distribution : Average volume of distribution is approximately 1.38 L/kg.
- Protein Binding : About 76.8% protein-bound in plasma.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Half-life : Ranges from 2.3 to 3 hours depending on administration route .
Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory activity. Studies have demonstrated its effectiveness in reducing inflammation in conditions such as:
- Allergic reactions
- Autoimmune diseases
- Inflammatory bowel disease
For instance, a clinical trial indicated that patients receiving glucocorticoids like methylprednisolone reported significant reductions in pain and inflammation associated with conditions such as rheumatoid arthritis .
Immunosuppressive Properties
Higher doses lead to immunosuppression, making it useful in managing organ transplant patients and certain cancers. The compound's ability to inhibit lymphocyte proliferation makes it valuable in preventing graft rejection .
Clinical Applications
- Treatment of Metronidazole-Induced Encephalopathy
- Post-surgical Recovery
Research Findings
Recent studies have focused on the comparative efficacy of Meprednisone against other corticosteroids:
| Study Focus | Meprednisone Efficacy | Comparison |
|---|---|---|
| Rheumatoid Arthritis | Significant reduction in symptoms | Superior to placebo |
| Postoperative Pain | Effective in reducing pain and swelling | Comparable to hydrocortisone |
| Autoimmune Disorders | Reduced flare-ups | Effective alongside standard treatments |
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing and characterizing Meprednisone 17,21-Dipropionate-d10 to ensure isotopic purity?
- Methodological Answer :
- Synthesis : Use deuterated propionic acid precursors in esterification reactions under anhydrous conditions to ensure site-specific deuteration at the 17 and 21 positions. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
- Characterization : Employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation. For NMR, compare proton signals of non-deuterated analogs (e.g., unlabeled Meprednisone dipropionate) to identify deuterium-induced peak suppression.
- Isotopic Purity : Quantify deuterium enrichment using isotope ratio mass spectrometry (IRMS) or liquid chromatography-mass spectrometry (LC-MS) with reference standards (e.g., Betamethasone-d10 Dipropionate ).
Q. How should researchers validate chromatographic methods for quantifying this compound in biological matrices?
- Methodological Answer :
- Column Selection : Use reverse-phase C18 columns with 2.6–5 µm particle size to resolve deuterated and non-deuterated species.
- Mobile Phase Optimization : Test combinations of acetonitrile/water or methanol/water with 0.1% formic acid to improve peak symmetry and retention time reproducibility.
- Validation Parameters : Follow ICH M10 guidelines , including linearity (1–1000 ng/mL), accuracy (85–115% recovery), and precision (RSD <15%). Cross-validate with deuterated internal standards (e.g., Flurazepam-d10 ) to correct matrix effects.
Advanced Research Questions
Q. What experimental designs are optimal for studying the pharmacokinetic (PK) behavior of this compound in preclinical models?
- Methodological Answer :
- Dose Optimization : Conduct dose-ranging studies in rodents using 0.1–10 mg/kg doses to establish linear PK. Monitor plasma/tissue concentrations via LC-MS/MS over 24–72 hours.
- Solubility Challenges : For low aqueous solubility, prepare stock solutions in DMSO (<1% v/v final concentration) and dilute in saline or 5% cyclodextrin . Validate stability under storage conditions (−80°C, 3 months).
- Data Interpretation : Use non-compartmental analysis (NCA) for AUC and half-life calculations. Compare deuterated vs. non-deuterated analogs to assess isotope effects on clearance .
Q. How can researchers resolve contradictions in deuterium retention data during metabolic studies of this compound?
- Methodological Answer :
- Metabolite Profiling : Use HRMS to identify deuterium loss in Phase I metabolites (e.g., hydroxylation at C6 or C9). Compare fragmentation patterns to synthetic standards (e.g., Betamethasone 9,11-Epoxide derivatives ).
- Isotope Effect Mitigation : If deuteration at the 17/21 positions alters enzyme binding (e.g., CYP3A4), conduct in vitro microsomal assays with co-incubation of deuterated and non-deuterated compounds to quantify kinetic isotope effects (KIEs).
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish technical variability (e.g., LC-MS drift) from biological variability .
Q. What strategies ensure accurate quantification of this compound degradation products in stability studies?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light per ICH Q1A guidelines. Monitor degradation via UPLC-PDA at 240 nm.
- Impurity Identification : Synthesize and characterize potential degradants (e.g., 21-propionate hydrolysis product) using reference standards like Beclometasone Dipropionate .
- Method Sensitivity : Optimize limits of detection (LOD) to 0.05% w/w using charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
